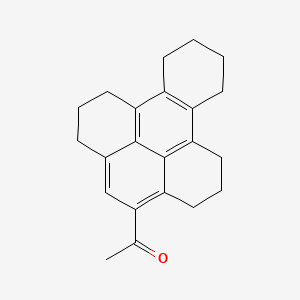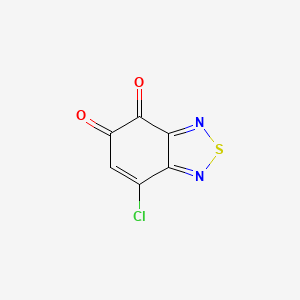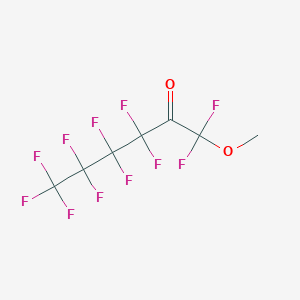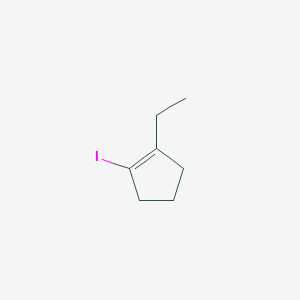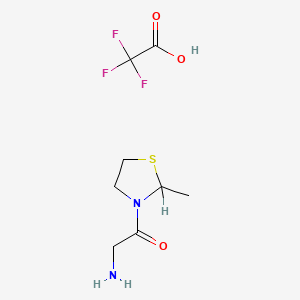![molecular formula C19H41NSn B14314904 1-[3-(Tributylstannyl)propyl]pyrrolidine CAS No. 105941-85-3](/img/structure/B14314904.png)
1-[3-(Tributylstannyl)propyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Tributylstannyl)propyl]pyrrolidine is an organotin compound that features a pyrrolidine ring attached to a propyl chain, which is further bonded to a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tributylstannyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable stannylating agent. One common method is the reaction of pyrrolidine with 3-bromopropyltributylstannane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Tributylstannyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Hydrocarbons and stannanes.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-(Tributylstannyl)propyl]pyrrolidine has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organotin compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a ligand for metal-based drugs.
Material Science: It is used in the preparation of organotin-based materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-[3-(Tributylstannyl)propyl]pyrrolidine involves its interaction with molecular targets through the stannyl group. The stannyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the pyrrolidine ring can interact with biological targets, potentially leading to pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(Trimethylstannyl)propyl]pyrrolidine
- 1-[3-(Triethylstannyl)propyl]pyrrolidine
- 1-[3-(Triphenylstannyl)propyl]pyrrolidine
Uniqueness
1-[3-(Tributylstannyl)propyl]pyrrolidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. The bulkiness and electron-donating nature of the tributyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and catalysis.
Propiedades
Número CAS |
105941-85-3 |
|---|---|
Fórmula molecular |
C19H41NSn |
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
tributyl(3-pyrrolidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-2-5-8-6-3-4-7-8;3*1-3-4-2;/h1-7H2;3*1,3-4H2,2H3; |
Clave InChI |
HSTNNVFDSUXJQE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
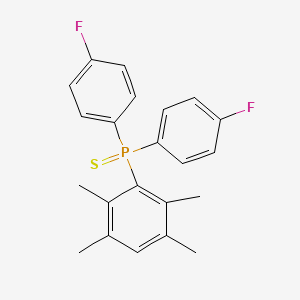
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
